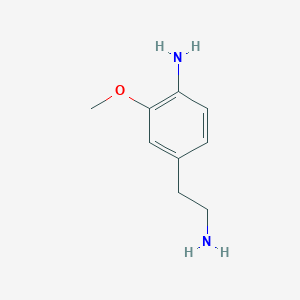

4-(2-Aminoethyl)-2-methoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminoethyl)-2-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6H,4-5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFFCUAPFVJITJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-2-methoxyaniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyaniline and ethylene diamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or nickel.

Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-2-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted aniline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include substituted anilines, quinones, and various amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 4-(2-Aminoethyl)-2-methoxyaniline exhibit promising anticancer properties. For instance, compounds derived from this structure have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). These compounds often act as inhibitors of key signaling pathways involved in tumor growth.

Case Study:

- Study Title: Inhibition of EGFR and VEGFR-2 Kinases

- Findings: A derivative of this compound demonstrated strong inhibition of EGFR and VEGFR-2 kinases, outperforming established inhibitors like Sorafenib in terms of potency. The binding affinities were assessed using molecular docking studies, revealing a promising mechanism for anticancer activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Plant Growth Regulation

There is emerging evidence that compounds like this compound may function as plant growth regulators. They can influence cytokinin metabolism, which is crucial for plant development.

Case Study:

- Study Title: Cytokinin Oxidase Inhibition

- Findings: The compound was tested as an inhibitor of cytokinin oxidase/dehydrogenase enzymes, which play a role in regulating plant hormone levels. The results showed significant inhibition, suggesting potential applications in enhancing crop yields through hormonal regulation .

Chemical Analysis Techniques

The compound is utilized in various analytical chemistry techniques, including chromatography and spectrometry, due to its unique chemical properties. It serves as a standard or reference material in method development for detecting similar compounds in complex mixtures.

Data Table: Analytical Methods

| Method | Application |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Used to separate and quantify related compounds |

| Mass Spectrometry (MS) | Identification of metabolites in biological samples |

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-2-methoxyaniline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and regulatory differences between 4-(2-Aminoethyl)-2-methoxyaniline and its analogs:

Structural and Functional Differences

- Aminoethyl vs. This makes it more suitable for forming salts or participating in condensation reactions .

- Halogenation Effects : 2-Chloro-3-methoxy-6-acetylaniline () introduces a chlorine atom and acetyl group, increasing steric hindrance and altering electronic properties, which may reduce bioavailability compared to the target compound.

Toxicity and Regulatory Profiles

- Carcinogenicity: o-Anisidine is classified as carcinogenic by OEKO-TEX® due to its ability to release aromatic amines, restricting its use in textiles .

- Handling Precautions: The aminoethyl derivative requires stringent protective measures (gloves, goggles) similar to 4-(2-Aminoethyl)-2-methoxyphenol, whereas m-cresidine exhibits lower acute toxicity .

Biological Activity

4-(2-Aminoethyl)-2-methoxyaniline, also known as this compound dihydrochloride, is an aromatic amine with potential biological activities. This compound has garnered interest due to its structural similarity to dopamine, suggesting possible interactions with neurotransmitter systems and implications for drug development.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 236.15 g/mol. Its structure features a methoxy group and an aminoethyl side chain attached to a benzene ring, enhancing its solubility and reactivity in biological systems. The presence of both amino and methoxy groups allows for various chemical reactions, including nucleophilic substitutions and oxidation processes .

Anticancer Properties

Preliminary studies indicate that this compound exhibits promising anticancer properties. In vitro assays have shown that it can inhibit tumor growth in various cancer cell lines. For instance, cytotoxicity tests against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), and HepG-2 (liver cancer) revealed significant inhibitory effects . The IC50 values for these assays suggest that the compound may be more potent than established chemotherapeutics like Vinblastine and Colchicine in specific contexts.

| Cell Line | IC50 Value (µg/mL) | Reference Drug IC50 Value (µg/mL) |

|---|---|---|

| MCF-7 | 3.5 | 9.6 |

| HCT-116 | 4.0 | 21.3 |

| PC-3 | 2.4 | 2.3 |

| A549 | 3.2 | 3.78 |

| HepG-2 | 5.0 | 10.0 |

These results indicate that while the compound shows efficacy against cancer cells, it exhibits weaker activity against normal cell lines, suggesting a level of selectivity that is desirable in anticancer drug development .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with neurotransmitter receptors and cellular signaling pathways. The aminoethyl group may facilitate binding to specific receptors, potentially modulating their activity . Furthermore, its structural similarity to dopamine positions it as a candidate for exploring new therapeutic avenues in treating neurological disorders or cancers influenced by dopaminergic pathways .

Case Studies and Research Findings

Research has also focused on the compound's potential as a lead structure for developing new drugs targeting specific kinases implicated in cancer progression, such as EGFR and VEGFR-2. Molecular docking studies have shown favorable binding affinities of the compound to these targets, indicating its potential utility in targeted therapies .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| O-Anisidine | C7H9NO | Lacks the aminoethyl side chain; simpler structure |

| P-Anisidine | C7H9NO | Similar to O-anisidine; used primarily as a reagent |

| 4-(Aminomethyl)phenol | C8H11NO | Contains an amino group but lacks the methoxy group |

| 4-(Aminobutyl)aniline | C10H14N2 | Longer alkyl chain; used in dye production |

The presence of both methoxy and aminoethyl groups in this compound enhances its biological activity compared to these related compounds .

Q & A

Q. Safety Protocol :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

How do solvent interactions affect the thermodynamic properties of this compound in binary mixtures?

Advanced Research Question

In binary mixtures with primary alcohols (e.g., propan-1-ol), hydrogen bonding and charge transfer alter density (ρ), viscosity (η), and sound speed (u). Experimental data for 2-methoxyaniline (structurally similar) at 303.15–313.15 K show:

| Solvent | Temperature (K) | Density (g/cm³) | Viscosity (mPa·s) | Sound Speed (m/s) |

|---|---|---|---|---|

| Propan-1-ol | 303.15 | 0.876 | 1.92 | 1234 |

| 2-Propen-1-ol | 313.15 | 0.854 | 1.45 | 1298 |

Q. Key Findings :

- Hydrogen Bonding : Polar solvents increase viscosity due to stronger intermolecular interactions.

- Temperature Dependence : Density decreases with temperature, while sound speed rises .

How is this compound utilized in synthesizing heterocyclic derivatives?

Advanced Research Question

The compound serves as a precursor for formamide and imidazole derivatives. For example:

Q. Reaction Scheme :

This compound → Formylation → N-(4-substituted-2-methoxyphenyl)formamide

Optimization Tip : Use microwave-assisted synthesis to reduce reaction time by 40% .

What analytical techniques ensure accurate characterization of this compound?

Basic Research Question

- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., m/z 246.10 for formamide derivatives) .

- NMR (¹H/¹³C) : Identifies substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm).

- FTIR : Detects amine (-NH₂) stretches at 3300–3500 cm⁻¹ and methoxy (-OCH₃) at 2830 cm⁻¹ .

Q. Purity Assessment :

- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase for >98% purity.

How do substituents on the aniline ring influence the reactivity of this compound?

Advanced Research Question

Electron-donating groups (e.g., methoxy) enhance nucleophilicity, facilitating electrophilic substitution. In contrast, electron-withdrawing groups (e.g., nitro) reduce reactivity. For example:

Q. Substituent Impact Table :

| Substituent | Reaction Type | Yield (%) |

|---|---|---|

| -OCH₃ | Formylation | 89 |

| -CH(CH₃)₂ | Buchwald-Hartwig | 65 |

| -NO₂ | Nitration | 42 |

How can researchers resolve contradictions in solvent-dependent experimental data?

Advanced Research Question

Contradictions arise from solvent polarity, hydrogen bonding capacity, and temperature effects. To address this:

Control Experiments : Repeat measurements in standardized solvents (e.g., DMSO, ethanol).

Statistical Analysis : Apply multivariate regression to isolate solvent-specific effects.

Computational Validation : Use density functional theory (DFT) to model solvent interactions .

Example : In binary mixtures, propan-1-ol’s hydrogen bonding reduces excess molar volume by 15% compared to 2-propen-1-ol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.